2-methyl-N-(2-phenylethyl)benzamide
Description
2-Methyl-N-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a 2-phenylethylamine moiety attached to the amide nitrogen. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The compound’s structure combines aromatic and aliphatic components, enabling diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its crystallinity and solubility .
Synthesis: The compound is typically synthesized via nucleophilic acyl substitution, where 2-methylbenzoyl chloride reacts with 2-phenylethylamine in the presence of a base (e.g., triethylamine) to form the amide bond . Alternatively, coupling agents like EDCl/HOBt may be used for milder conditions .
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-methyl-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C16H17NO/c1-13-7-5-6-10-15(13)16(18)17-12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
GSBKTZGAXXREIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2-methyl-N-(2-phenylethyl)benzamide and analogous compounds:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, I) increase molecular weight and polarity, impacting solubility. For example, the 4-iodo derivative’s heavy atom may facilitate crystallographic studies .
- Biological Activity : Antioxidant activity is enhanced in thiourea derivatives (e.g., N-(2-phenylethyl)piperidine-1-carbothioamide) due to sulfur’s radical-scavenging capacity . In contrast, glyburide metabolites like 5-chloro-2-methoxy derivatives highlight pharmacological relevance .
Crystallographic and Hydrogen-Bonding Patterns
- 2-Methyl-N-(2-phenylethyl)benzamide : Likely forms N–H···O hydrogen bonds between amide groups and C–H···π interactions with the phenyl ring, stabilizing crystal packing .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Exhibits O–H···N hydrogen bonds between the hydroxyl group and amide nitrogen, creating a bidentate directing motif for metal coordination .
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